N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and dimethylphenyl groups, and a carbothioamide functional group. Its distinct chemical properties make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 2,4-dimethylphenylamine with 4-phenylpiperazine in the presence of a carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, which facilitate the formation of the carbothioamide group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)pivalamide
- Amitraz and its metabolites (e.g., N-(2,4-dimethylphenyl)-N’-methylformamidine)
Uniqueness
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-15-8-9-18(16(2)14-15)20-19(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRZHCVCHCPZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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